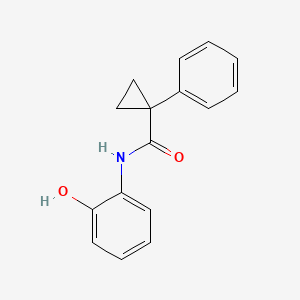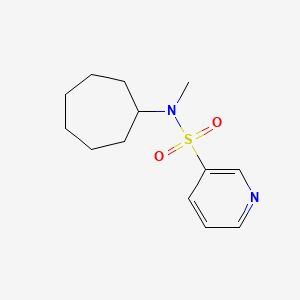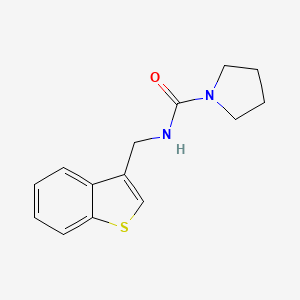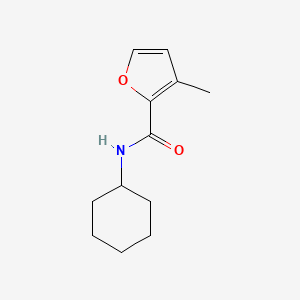
1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound is commonly used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is primarily mediated through its binding to the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and membrane stability. By binding to the sigma-1 receptor, 1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide can have various biochemical and physiological effects. This compound has been shown to have neuroprotective properties and can potentially reduce cell death in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been shown to have anti-cancer properties and can potentially inhibit tumor growth. Furthermore, this compound has been shown to have analgesic properties and can potentially reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is its high affinity for the sigma-1 receptor. This property makes it a valuable tool for studying the role of this receptor in various physiological processes. Additionally, the synthesis method for this compound has been optimized for high yield and purity, making it suitable for large-scale production. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. One potential direction is the development of more potent and selective sigma-1 receptor agonists. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in neurodegenerative diseases, cancer, and pain management. Furthermore, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is a valuable tool for scientific research due to its unique properties and potential applications. This compound has been extensively studied for its potential therapeutic effects in neurodegenerative diseases, cancer, and pain management. However, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of 1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide involves the reaction between 5-methyl-2-pyridinecarboxylic acid and cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then reacted with piperidine-3-carboxylic acid to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various physiological processes. Due to its unique binding properties, 1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been used in studies related to neurodegenerative diseases, cancer, and pain management.
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-4-7-14(17-9-11)18-15(20)13-3-2-8-19(10-13)16(21)12-5-6-12/h4,7,9,12-13H,2-3,5-6,8,10H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIRKFYBKATMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)

![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)


![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)

![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)

![N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)

![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)